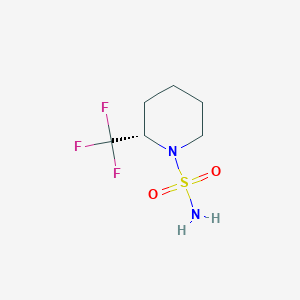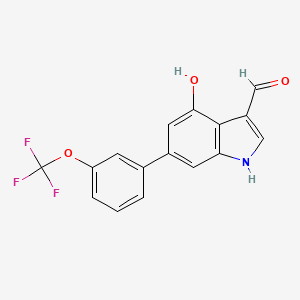
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde typically involves multistep organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and quality. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid: Similar structure but with an acetic acid group instead of an aldehyde.
Uniqueness
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H10F3NO3 |
|---|---|
Peso molecular |
321.25 g/mol |
Nombre IUPAC |
4-hydroxy-6-[3-(trifluoromethoxy)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)23-12-3-1-2-9(4-12)10-5-13-15(14(22)6-10)11(8-21)7-20-13/h1-8,20,22H |
Clave InChI |
JKUMYOLEYZIWKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C(=C2)O)C(=CN3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
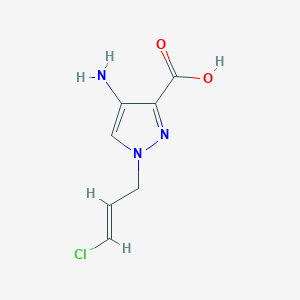
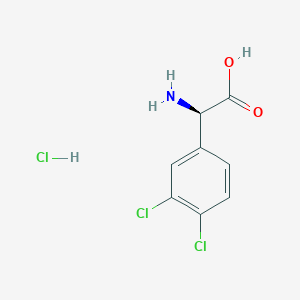
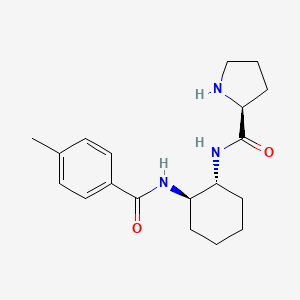
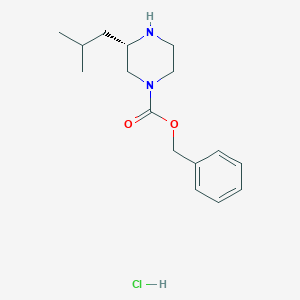
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
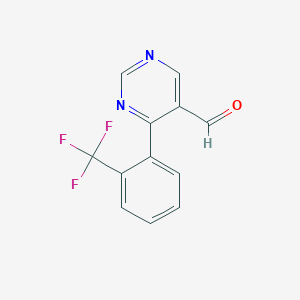
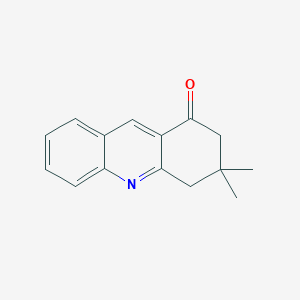
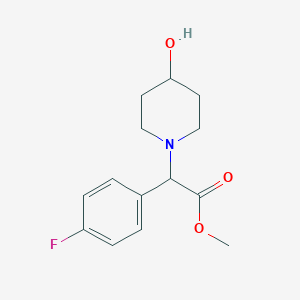
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
